molecular formula C12H9NO2 B12518849 3-Quinolin-2-ylprop-2-enoic acid

3-Quinolin-2-ylprop-2-enoic acid

Cat. No.: B12518849
M. Wt: 199.20 g/mol
InChI Key: QHJIDQGIAPCVMU-UHFFFAOYSA-N
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Description

3-Quinolin-2-ylprop-2-enoic acid is a heterocyclic aromatic compound that features a quinoline ring fused with a prop-2-enoic acid moiety. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The molecular formula of this compound is C12H9NO2, and it has a molecular weight of 199.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolin-2-ylprop-2-enoic acid typically involves the reaction of quinoline derivatives with α,β-unsaturated aldehydes. One common method is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as reagents. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated aldehydes in the presence of a catalyst such as phosphotungstic acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and microwave-assisted processes are some of the advanced techniques used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Quinolin-2-ylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, quinoline-2-ylpropanoic acid, and various substituted quinoline derivatives .

Scientific Research Applications

3-Quinolin-2-ylprop-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Quinolin-2-ylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the prop-2-enoic acid moiety.

    Quinolone: A derivative with a ketone group at the 4-position of the quinoline ring.

    Isoquinoline: An isomer of quinoline with the nitrogen atom at a different position.

Uniqueness: 3-Quinolin-2-ylprop-2-enoic acid is unique due to its combination of the quinoline ring and the prop-2-enoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

3-quinolin-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJIDQGIAPCVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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